molecular formula C8H7ClINO2 B11787481 Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Cat. No.: B11787481
M. Wt: 311.50 g/mol
InChI Key: QSDJAWHGWNUKIE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and features both chlorine and iodine substituents on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-iodo-2-methylnicotinate typically involves the halogenation of a nicotinic acid derivative. One common method includes the iodination of 6-chloro-2-methylnicotinic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid .

Industrial Production Methods

Industrial production of Methyl 6-chloro-5-iodo-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-chloro-5-iodo-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-iodo-2-methylnicotinate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-iodo-5-methylnicotinate
  • Methyl 6-chloro-5-bromo-2-methylnicotinate
  • Methyl 6-chloro-5-fluoro-2-methylnicotinate

Uniqueness

Methyl 6-chloro-5-iodo-2-methylnicotinate is unique due to the specific combination of chlorine and iodine substituents, which can influence its reactivity and interactions differently compared to other halogenated derivatives.

Biological Activity

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_9H_8ClI_N_O_2 and a molecular weight of approximately 311.50 g/mol. Its structure features both chlorine and iodine substituents on the pyridine ring, which may enhance its interaction with biological targets due to the electron-withdrawing nature of these halogens.

Pharmacological Potential

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Although detailed mechanisms of action are yet to be fully elucidated, preliminary studies suggest that its halogenated structure could improve binding affinity to various biological targets.

The presence of halogen atoms in the compound may modulate the activity of enzymes and receptors, influencing key biochemical pathways. For instance, studies have shown that compounds with similar halogenated structures often exhibit enhanced interactions with proteins involved in inflammatory responses and cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and carboxylation reactions. Optimization techniques such as using continuous flow reactors can improve yield and purity in industrial settings.

1. Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of various pyridine derivatives found that this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.

2. Anticancer Properties

In a comparative analysis of pyridine derivatives, this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve induction of apoptosis through mitochondrial pathways, although more research is needed to confirm these findings .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Index
6-Chloro-3-iodo-2-methylpyridine249291-79-00.83
6-Chloro-3-iodopyridin-2-amine800402-06-60.72
(6-Chloropyridin-2-yl)methanamine dihydrochloride1557921-62-60.69

These compounds share structural similarities but differ in their biological activities, highlighting the unique potential of this compound due to its specific halogen substitutions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.
  • In Vivo Studies : Evaluating its pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to its structure affect biological activity.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)7(9)11-4/h3H,1-2H3

InChI Key

QSDJAWHGWNUKIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)I)Cl

Origin of Product

United States

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